molecular formula C11H13N5 B13351715 2-methyl-N4-(pyridin-4-ylmethyl)pyrimidine-4,6-diamine

2-methyl-N4-(pyridin-4-ylmethyl)pyrimidine-4,6-diamine

Cat. No.: B13351715
M. Wt: 215.25 g/mol
InChI Key: HXPHYQAMXDNSBR-UHFFFAOYSA-N
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Description

2-methyl-N4-(pyridin-4-ylmethyl)pyrimidine-4,6-diamine is a heterocyclic compound with the molecular formula C11H13N5 and a molecular weight of 215.25 g/mol This compound is characterized by a pyrimidine ring substituted with a methyl group at the 2-position and a pyridin-4-ylmethyl group at the N4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N4-(pyridin-4-ylmethyl)pyrimidine-4,6-diamine typically involves the reaction of 2-methylpyrimidine-4,6-diamine with pyridin-4-ylmethyl chloride under basic conditions . The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N4-(pyridin-4-ylmethyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at the 4 and 6 positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Pyridin-4-ylmethyl chloride in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups at the 4 and 6 positions.

Scientific Research Applications

2-methyl-N4-(pyridin-4-ylmethyl)pyrimidine-4,6-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methyl-N4-(pyridin-4-ylmethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N4-(pyridin-4-ylmethyl)pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

Properties

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

2-methyl-4-N-(pyridin-4-ylmethyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C11H13N5/c1-8-15-10(12)6-11(16-8)14-7-9-2-4-13-5-3-9/h2-6H,7H2,1H3,(H3,12,14,15,16)

InChI Key

HXPHYQAMXDNSBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)NCC2=CC=NC=C2)N

Origin of Product

United States

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